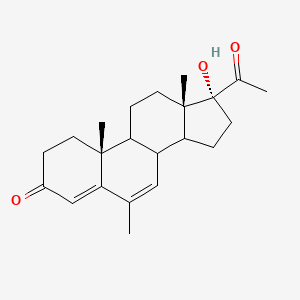

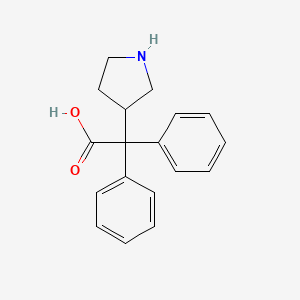

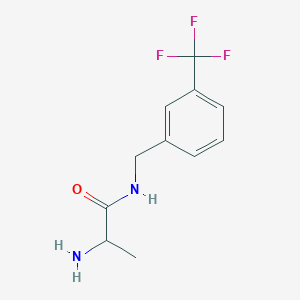

![molecular formula C19H30O2 B14790717 (10S,13S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14790717.png)

(10S,13S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Stanolone, also known as dihydrotestosterone, is a potent androgenic metabolite of testosterone. It is generated by the 5-alpha reduction of testosterone and is considered a pure androgenic steroid because it cannot be aromatized to estradiol. This compound plays a crucial role in the development of masculine characteristics and has significant effects on scalp and body hair in humans .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Stanolone is synthesized primarily through the irreversible action of microsomal steroid 5-alpha-reductase on testosterone. This process follows Michaelis-Menten kinetics and is not affected by age. The enzyme steroid 5-alpha-reductase is localized in various tissues, including the prostate, skin, liver, and hair follicles, and catalyzes the formation of Stanolone from testosterone in these tissues .

Industrial Production Methods: Industrial production of Stanolone involves the chemical reduction of testosterone using specific reagents and catalysts. The process is designed to ensure high purity and minimal environmental impact. The synthetic route is relatively straightforward, involving the reduction of the 4,5-double bond in testosterone to produce Stanolone .

Análisis De Reacciones Químicas

Types of Reactions: Stanolone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Stanolone can be oxidized to form androstanedione using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The reduction of Stanolone can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions involving Stanolone typically occur at the hydroxyl group, where it can be esterified or etherified using appropriate reagents.

Major Products Formed:

Oxidation: Androstanedione

Reduction: Androstanediol

Substitution: Various esters and ethers of Stanolone

Aplicaciones Científicas De Investigación

Stanolone has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, Stanolone is used as a reference compound for studying androgenic steroids and their derivatives. It is also employed in the synthesis of other steroidal compounds.

Biology: In biological research, Stanolone is used to study the effects of androgens on cellular processes and gene expression. It serves as a model compound for investigating androgen receptor interactions and signaling pathways.

Medicine: Medically, Stanolone is used in the treatment of androgen deficiency disorders, hormone-sensitive breast cancer, and androgenetic alopecia. It acts as a supplement in hormonal imbalances, inhibits tumor progression by competing with estrogen receptors, and stimulates hair growth while preventing hair loss .

Industry: In the industrial sector, Stanolone is used in the formulation of topical creams and gels for the treatment of conditions like gynecomastia and androgenetic alopecia. It is also utilized in the development of performance-enhancing drugs .

Mecanismo De Acción

Stanolone exerts its effects by binding to androgen receptors in various tissues throughout the body. This binding results in increased protein synthesis and cell growth, leading to anabolic effects such as muscle mass and strength. Stanolone also inhibits the actions of estrogen on target tissues by competitively binding to the estrogen receptor alpha. Additionally, it has mineralocorticoid activity, which can lead to sodium and water retention .

Comparación Con Compuestos Similares

Stanolone is unique among androgenic steroids due to its inability to be aromatized to estradiol, making it a pure androgenic steroid. Similar compounds include:

Testosterone: The precursor to Stanolone, which can be aromatized to estradiol.

Androstanediol: A reduction product of Stanolone with less androgenic activity.

Androstanedione: An oxidation product of Stanolone with different biological activity

Stanolone’s unique properties make it valuable in both clinical and research settings, particularly for its potent androgenic effects and its role in the development of masculine characteristics.

Propiedades

Fórmula molecular |

C19H30O2 |

|---|---|

Peso molecular |

290.4 g/mol |

Nombre IUPAC |

(10S,13S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12?,14?,15?,16?,17?,18-,19-/m0/s1 |

Clave InChI |

NVKAWKQGWWIWPM-KSOHCGQZSA-N |

SMILES isomérico |

C[C@]12CCC(=O)CC1CCC3C2CC[C@]4(C3CCC4O)C |

SMILES canónico |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B14790639.png)

![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]acetamide](/img/structure/B14790649.png)

![(2R,4S)-Methyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride](/img/structure/B14790665.png)

![Acetic acid;3-[[2-[[3-hydroxy-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-ol;manganese](/img/structure/B14790700.png)

![2-chloro-N-[4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-N-(1-phenylethyl)acetamide](/img/structure/B14790710.png)